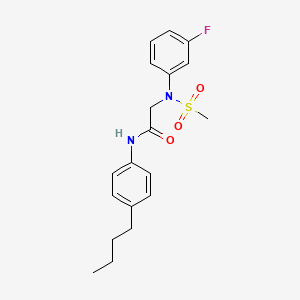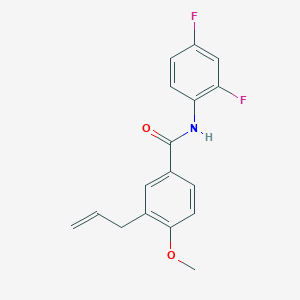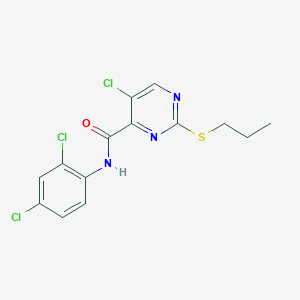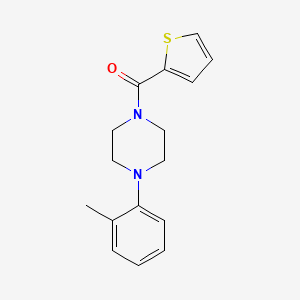
N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been shown to have significant effects on the cardiovascular system, as well as other physiological processes.
Wirkmechanismus
N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 works by activating sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 increases the production of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-platelet aggregation, and anti-inflammatory effects. It has also been shown to improve endothelial function and reduce oxidative stress, which are important factors in the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its specificity for sGC, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its effects can be influenced by other factors, such as the expression levels of sGC and the presence of other signaling molecules. Additionally, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its applications. One area of interest is the development of more potent and selective sGC activators, which could have even greater therapeutic potential. Another area of interest is the use of N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in combination with other drugs to enhance its effects or target multiple pathways simultaneously. Finally, further research is needed to fully understand the mechanisms underlying the beneficial effects of N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and to identify potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to have significant effects on the cardiovascular system, including vasodilation, anti-platelet aggregation, and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-4-6-15-9-11-17(12-10-15)21-19(23)14-22(26(2,24)25)18-8-5-7-16(20)13-18/h5,7-13H,3-4,6,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYTTFLUUVLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4794365.png)
![3-[({1-ethyl-3-[(propylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4794370.png)
![6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4794372.png)


![3-(benzoylamino)-4-methyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4794404.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4794414.png)
![3-({[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4794421.png)


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4794444.png)

![4-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4794464.png)